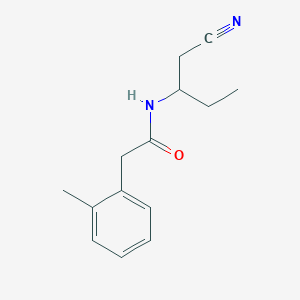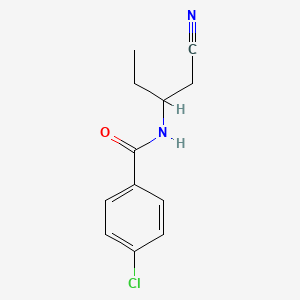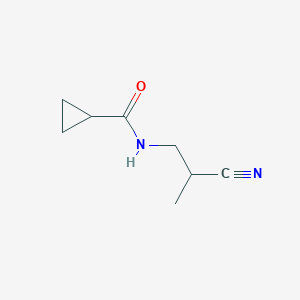
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MPSP is a sulfonamide derivative of piperidine, which has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves its interaction with the NMDA and AMPA receptors. 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide acts as a competitive antagonist of the NMDA receptor, which reduces the influx of calcium ions into the cell. This, in turn, reduces the excitability of the neuron and prevents the formation of long-term potentiation (LTP). 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide also acts as a non-competitive antagonist of the AMPA receptor, which reduces the flow of sodium ions into the cell and prevents the formation of LTP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide are complex and depend on the specific application. In general, 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been shown to modulate synaptic plasticity, learning, and memory formation. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in laboratory experiments is its high yield and cost-effectiveness. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation of using 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research involving 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide. One area of interest is the potential therapeutic applications of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide in synaptic plasticity and memory formation, which may have implications for the development of new treatments for memory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide and its potential limitations in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide involves the reaction of piperidine with 3-methoxypropanoyl chloride, followed by the reaction of the resulting product with sulfonamide. The final product is obtained through a series of purification steps. The yield of 1-(3-Methoxypropanoyl)piperidine-3-sulfonamide is typically high, making it a cost-effective compound for laboratory experiments.
Applications De Recherche Scientifique
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These receptors play a crucial role in synaptic plasticity, learning, and memory formation.
Propriétés
IUPAC Name |
1-(3-methoxypropanoyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-15-6-4-9(12)11-5-2-3-8(7-11)16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSFYUSWHRTACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropanoyl)piperidine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)








![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)